molecular formula C16H22N6S B6448309 4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548977-41-7

4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6448309
CAS No.: 2548977-41-7
M. Wt: 330.5 g/mol
InChI Key: YJHKUGZAXOGNAD-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2, 4, and 5. The methyl group at position 4 enhances lipophilicity, while the pyrrolidine (a five-membered nitrogen-containing ring) at position 2 contributes to conformational flexibility. The 6-position is occupied by a piperazine moiety linked to a 1,3-thiazole ring, a heterocycle known for its electron-rich properties and role in bioactivity .

Properties

IUPAC Name

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6S/c1-13-12-14(19-15(18-13)21-5-2-3-6-21)20-7-9-22(10-8-20)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHKUGZAXOGNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine, thiazole, and piperazine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrimidine derivatives with varying substituents influencing physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Activity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (6), NH2 (2), CH3 (4) C10H16N4 192.26 Simpler structure; used in crystallography studies for drug design applications.
4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Piperazine (2), CF3 (6), CH3 (4) C10H14F3N5 261.25 Discontinued; CF3 group may reduce metabolic stability compared to thiazole.
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Naphthalene sulfonyl (piperazine), pyrrolidine (6) C23H27N5O2S 437.56 Bulkier sulfonyl group enhances steric hindrance, potentially affecting receptor binding.
2-Ethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide Ethylbutanamide (side chain), pyrrolidine (6) C21H29N5O 367.49 Amide side chain improves solubility but may reduce membrane permeability.

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